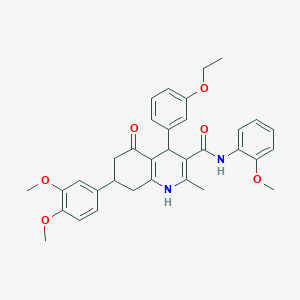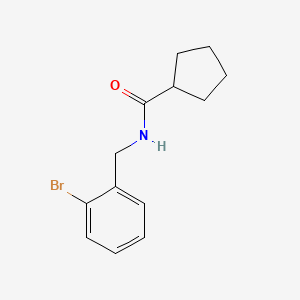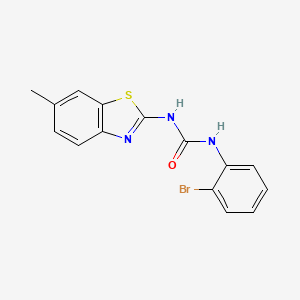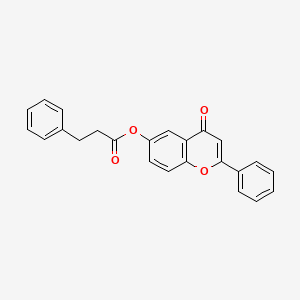![molecular formula C17H20O3 B4580187 4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multistep reactions that aim to construct the chromen-2-one scaffold while introducing various substituents to enhance the compound's chemical and biological properties. For example, Mandala et al. (2013) described the synthesis of chromen-2-one derivatives through reductive amination, utilizing sodium cyanoborohydride in methanol, followed by structural characterization using techniques like IR, NMR, and mass spectroscopy (Mandala et al., 2013). Similarly, other methods involve multicomponent reactions or catalyzed processes to efficiently assemble the chromen-2-one core with desired substituents, highlighting the versatility of synthetic approaches for these compounds.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is crucial for their biological activity and physical properties. The crystal structure analysis, as reported by Caracelli et al. (2015), reveals significant conformational differences in substituents around the chromen-2-one core, affecting the compound's interaction with biological targets and its physicochemical characteristics (Caracelli et al., 2015). These structural insights are essential for understanding the activity and optimizing the properties of chromen-2-one derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
- Chromone Derivatives in Diels–Alder Reactions : Chromone derivatives, closely related to 4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, have been utilized in intramolecular Diels–Alder reactions. These reactions are significant for synthesizing new oxygen heterocycles, such as xanthone- and flavone-type compounds, emphasizing the compound's utility in organic synthesis (Albuquerque et al., 2018).
Application in Organic Light-Emitting Diodes (OLEDs)
- Use in OLEDs : Chromone derivatives have been used in non-doped OLEDs as emitting layers. This application illustrates the potential of chromone derivatives, including 4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, in advanced electronic and photonic devices (Jung et al., 2017).
Antibacterial Properties
- Antibacterial Activity : Research on derivatives of 4-hydroxy-chromen-2-one, a compound structurally similar to 4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, has shown significant antibacterial activity. This indicates the potential for similar chromone derivatives to be used in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Crystal Structure and Characterization
- Crystal Structure Analysis : Studies on the crystal structure of chromene compounds, including those similar to 4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, contribute to our understanding of their physical properties, which is vital for applications in material science and chemistry (Manolov et al., 2008).
properties
IUPAC Name |
4-butyl-7-(2-methylprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-5-6-13-9-17(18)20-16-10-14(7-8-15(13)16)19-11-12(2)3/h7-10H,2,4-6,11H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYZNKSKZVTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)
![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)
![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)

